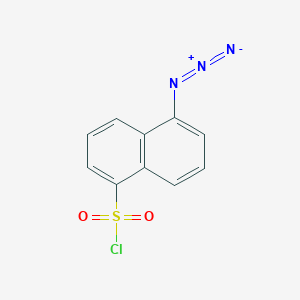

5-azidonaphthalene-1-sulfonyl Chloride

Description

5-Azidonaphthalene-1-sulfonyl chloride (CAS 73936-73-9) is a specialized sulfonyl chloride derivative featuring a naphthalene backbone substituted with an azide (-N₃) group at the 5-position and a sulfonyl chloride (-SO₂Cl) moiety at the 1-position. Its molecular formula is C₁₀H₆ClN₃O₂S, with a molecular weight of 267.69 g/mol . The azide group enables applications in click chemistry (e.g., Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition) and photoaffinity labeling, making it valuable in proteomics and bioconjugation studies .

Properties

IUPAC Name |

5-azidonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)13-14-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCAJTAQRWSIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376318 | |

| Record name | 5-azidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73936-73-9 | |

| Record name | 5-azidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Diazotization and Azide Substitution

One well-documented method involves the diazotization of 5-aminonaphthalene-1-sulfonyl chloride, followed by substitution of the diazonium group with azide. This method is adapted from classical aromatic substitution chemistry and includes the following steps:

- Diazotization: Treatment of 5-aminonaphthalene-1-sulfonyl chloride with sodium nitrite in acidic aqueous medium at low temperature (below 5 °C) to form the corresponding diazonium salt.

- Azide substitution: Reaction of the diazonium salt with sodium azide to replace the diazonium group with an azido group, yielding 5-azidonaphthalene-1-sulfonyl chloride.

This approach requires careful temperature control to maintain diazonium salt stability and avoid side reactions. The diazonium intermediate is typically handled in situ due to its instability.

Alternative Synthesis by Direct Coupling

Another approach, as applied in the synthesis of photoaffinity probes, involves coupling this compound with amino-functionalized substrates. In this context, this compound is prepared separately and then used as a heterobifunctional reagent.

The preparation of this compound itself can be achieved by:

- Starting from 5-naphthalenesulfonyl chloride.

- Introduction of the azido group via nucleophilic substitution or diazotization-azide substitution as described above.

Detailed Synthetic Procedure from Literature

A representative synthetic procedure extracted from peer-reviewed research is summarized below:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-Aminonaphthalene-1-sulfonyl chloride, NaNO2, HCl, 0–5 °C | Diazotization to form diazonium salt |

| 2 | Sodium azide, aqueous medium, 0–5 °C | Substitution of diazonium to azido group |

| 3 | Extraction and purification | Isolation of this compound |

The reaction mixture after azide substitution is typically extracted with organic solvents such as toluene or ethyl acetate, washed, dried, and purified by chromatography or recrystallization.

Key Research Findings and Optimization

- Temperature Control: Maintaining low temperatures during diazotization and azide substitution is critical to prevent decomposition of diazonium salts and side reactions.

- Purification: Flash chromatography or recrystallization is effective for purification, yielding high purity product suitable for biochemical applications.

- Yield: Typical yields reported for the azide substitution step range from moderate to good (50–80%), depending on reaction scale and conditions.

- Safety Considerations: Handling of azides and diazonium intermediates requires strict safety precautions due to potential explosiveness and toxicity.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diazotization-Azide Substitution | 5-Aminonaphthalene-1-sulfonyl chloride | NaNO2, HCl, NaN3 | 0–5 °C, aqueous acidic medium | Well-established, direct azide introduction | Requires handling unstable diazonium salts, low temperature |

| Direct Nucleophilic Substitution | 5-Naphthalenesulfonyl chloride | Sodium azide or azide source | Organic solvent, elevated temp possible | Avoids diazonium intermediates | May require harsher conditions, risk of side reactions |

| Coupling with Amino Precursors | This compound (pre-made) | Amino substrates, base | Room temp, organic solvent | Useful for probe synthesis | Requires prior synthesis of sulfonyl chloride |

Chemical Reactions Analysis

Types of Reactions

5-Azidonaphthalene-1-sulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

Cycloaddition Reactions: The reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes and are carried out under mild conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Triazoles: Formed by the cycloaddition reaction with alkynes.

Scientific Research Applications

5-Azidonaphthalene-1-sulfonyl Chloride has numerous applications in scientific research:

Chemistry: Used as a reagent for the synthesis of various organic compounds, including heterocycles and polymers.

Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Azidonaphthalene-1-sulfonyl Chloride involves the reactivity of its functional groups:

Azido Group: The azido group can undergo photolysis to generate reactive nitrene intermediates, which can insert into C-H and N-H bonds, leading to covalent modification of biomolecules.

Sulfonyl Chloride Group: The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate linkages, facilitating the attachment of the compound to target molecules.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

5-Azidonaphthalene-1-sulfonyl chloride (5-ANSC) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₈ClN₃O₂S

- Molecular Weight : 267.69 g/mol

- LogP : 4.1

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 2

These properties suggest that 5-ANSC can interact with biological molecules, making it a suitable candidate for various biochemical applications.

The azido group in 5-ANSC serves as a photoaffinity label, allowing for the selective targeting of biomolecules. This property enables researchers to study protein interactions and enzyme activities through covalent bonding under UV light exposure. The compound has been utilized in studies involving glycosyltransferases (GTs), particularly in Mycobacterium tuberculosis, to investigate enzyme mechanisms and substrate specificity .

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including those containing azido groups, exhibit antimicrobial properties. The presence of the sulfonamide moiety is crucial for their activity against various bacterial strains. For example, compounds derived from 5-ANSC have shown potential in inhibiting bacterial growth by interfering with folate synthesis pathways .

Study on Glycosyltransferases

A notable study involved the use of 5-ANSC as a probe to investigate glycosyltransferases involved in the biosynthesis of complex carbohydrates in mycobacteria. The compound was reacted with disaccharide analogs to produce fluorescent probes that facilitated the study of enzyme kinetics and substrate interactions. This approach allowed for a deeper understanding of the enzymatic processes critical for bacterial cell wall integrity .

Photoaffinity Labeling

In another investigation, researchers employed 5-ANSC in photoaffinity labeling experiments to identify active sites on enzymes. Upon UV irradiation, the azido group forms a stable bond with amino acid residues at the active site, enabling the identification of key residues involved in substrate binding and catalysis . This method has proven effective in elucidating enzyme mechanisms and could lead to the development of novel inhibitors.

Synthesis

The synthesis of 5-ANSC typically involves several steps:

- Starting Material : Naphthalene is sulfonated to form naphthalene sulfonic acid.

- Chlorination : The sulfonic acid is converted into sulfonyl chloride.

- Azidation : The introduction of an azido group is achieved through nucleophilic substitution reactions.

This multi-step synthesis allows for the production of high-purity 5-ANSC suitable for biological applications.

Research Findings Summary Table

Q & A

Basic Questions

Q. What are the established methods for synthesizing 5-azidonaphthalene-1-sulfonyl chloride, and how is its purity validated experimentally?

- Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by azidation. For example, analogous to dansyl chloride preparation (sulfonation of dimethylaminonaphthalene followed by chlorination ), the azide group can be introduced via diazotization or nucleophilic substitution. Purity is validated using HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Elemental analysis or mass spectrometry further verifies molecular composition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its sulfonyl chloride and azide functional groups, strict precautions are required:

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact .

- Store in moisture-free, airtight containers at 2–8°C to prevent hydrolysis or decomposition .

- Avoid proximity to reducing agents or heat sources to mitigate explosion risks from azide decomposition .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms functional groups and substitution patterns. IR spectroscopy identifies sulfonyl (S=O, ~1370 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) stretches .

- Chromatography : Reverse-phase HPLC monitors reaction progress and purity.

- X-ray crystallography : Resolves ambiguities in molecular geometry for novel derivatives .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25°C and 40°C, followed by HPLC analysis. Sulfonyl chlorides generally hydrolyze rapidly in aqueous basic conditions (pH >8), while azides degrade under prolonged heat (>60°C). Kinetic data (e.g., half-life) should be reported .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in click chemistry applications?

- Methodological Answer :

- Catalyst screening : Test Cu(I)/Ru(II) catalysts for strain-promoted azide-alkyne cycloaddition (SPAAC).

- Solvent optimization : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity.

- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Repetition : Confirm data reproducibility across multiple batches.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values to identify conformational anomalies .

Q. What strategies mitigate side reactions during functionalization of this compound in bioorthogonal labeling?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., sulfonyl chloride) using tert-butyl or trimethylsilyl groups.

- Low-temperature reactions : Perform azide-alkyne cycloaddition at 0–4°C to suppress hydrolysis.

- Quenching agents : Add scavengers (e.g., DTT) to neutralize excess reagents .

Q. How does long-term storage impact the reactivity of this compound in bioconjugation studies?

- Methodological Answer :

- Accelerated aging tests : Store aliquots at 25°C/40°C for 1–6 months and compare reactivity via kinetic assays.

- Moisture control : Use molecular sieves or desiccants to prevent hydrolysis.

- Periodic requalification : Re-analyze purity (HPLC) and functional integrity (reactivity with model substrates) every 3–6 months .

Methodological Notes

- Literature Review : Use databases like PubMed, TOXCENTER, and RePORTER with queries combining "azidonaphthalene," "sulfonyl chloride," and "click chemistry" to identify precedents .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) for experimental details, supporting information, and spectral data .

- Contradiction Analysis : Apply iterative hypothesis testing and multi-method validation to reconcile conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.